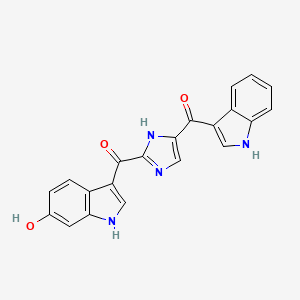![molecular formula C16H22N2O2 B2951149 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol CAS No. 338392-06-6](/img/structure/B2951149.png)
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol (MPIP) is a synthetic molecule that has been widely studied for its potential therapeutic applications. MPIP is a small molecule with a molecular weight of about 300 Da and a logP of about 1.4. Its structure consists of a 2-methyl-1H-indol-4-yloxy group linked to a 1-pyrrolidinyl group, which is further attached to a 2-propanol moiety. MPIP has been studied for its potential use in treating a variety of diseases, including cancer, neurodegenerative diseases, and inflammation.
Aplicaciones Científicas De Investigación
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer, this compound has been studied for its potential to inhibit the cell cycle, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, this compound has been studied for its potential to inhibit the aggregation of amyloid-beta proteins, which are associated with Alzheimer’s disease. In inflammation, this compound has been studied for its potential to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol in laboratory experiments include its low cost and availability, its low toxicity, and its ability to target multiple pathways. The limitations of using this compound in laboratory experiments include its short half-life, its low solubility, and its potential for off-target effects.
Direcciones Futuras
The potential future directions for the use of 1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol include further research into its mechanisms of action, its potential for use in combination therapies, and its potential for use in other diseases. Additionally, further research into the safety and efficacy of this compound in humans is needed before it can be used clinically. Finally, further research into the synthesis of this compound is needed to improve its availability and reduce its cost.
Métodos De Síntesis
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol can be synthesized by a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Stille reaction. The Mitsunobu reaction involves the reaction of a phosphine with an alcohol, followed by the addition of a nucleophile. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of a nucleophile. The Stille reaction involves the reaction of a stannane with an aldehyde or ketone, followed by the addition of a nucleophile. All three methods can be used to synthesize this compound from commercially available starting materials.
Propiedades
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-9-14-15(17-12)5-4-6-16(14)20-11-13(19)10-18-7-2-3-8-18/h4-6,9,13,17,19H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKFNJNUBAPVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Fluoropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2951066.png)
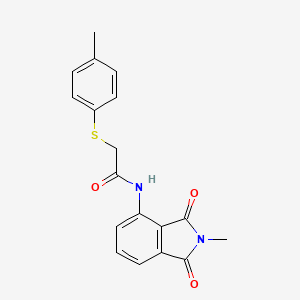
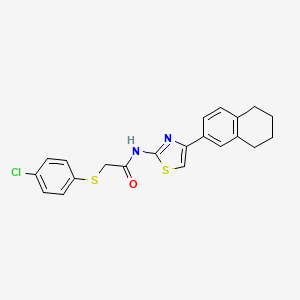
![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol](/img/structure/B2951070.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2951076.png)
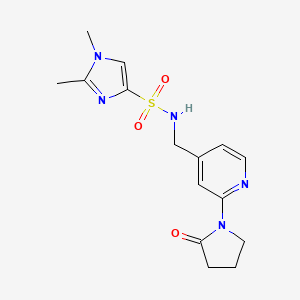
![2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2951078.png)
![(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2951079.png)

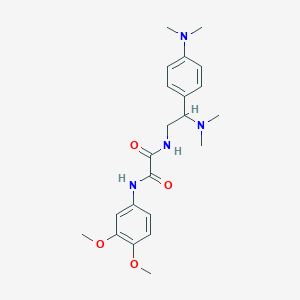
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)

